molecular formula C6H14NO4P B14379095 Cyclohex-2-en-1-amine;phosphoric acid CAS No. 90014-19-0

Cyclohex-2-en-1-amine;phosphoric acid

Cat. No.: B14379095
CAS No.: 90014-19-0
M. Wt: 195.15 g/mol
InChI Key: BNRFPYLXYQNXHZ-UHFFFAOYSA-N
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Description

Cyclohex-2-en-1-amine;phosphoric acid is a compound that combines an amine group with a cyclohexene ring and phosphoric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-2-en-1-amine can be synthesized through several methodsThe reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, cyclohex-2-en-1-amine is often produced through catalytic hydrogenation of cyclohex-2-enone in the presence of ammonia. This method allows for the efficient production of the compound on a large scale. The reaction is typically carried out under high pressure and temperature to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

Cyclohex-2-en-1-amine;phosphoric acid undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various cyclohexene derivatives, such as cyclohex-2-enone, cyclohexanamine, and substituted cyclohexenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Cyclohex-2-en-1-amine;phosphoric acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: Research is ongoing to explore the potential therapeutic applications of cyclohex-2-en-1-amine derivatives.

    Industry: In the industrial sector, cyclohex-2-en-1-amine is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of cyclohex-2-en-1-amine;phosphoric acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds with electronegative atoms, facilitating the activation of nucleophiles or electrophiles in chemical reactions. This interaction enhances the reactivity of the compound, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Cyclohex-2-en-1-amine;phosphoric acid can be compared with other similar compounds, such as:

    Cyclohex-2-enone: This compound lacks the amine group and has different reactivity and applications.

    Cyclohexanamine: This compound has a saturated cyclohexane ring and different chemical properties.

    Cyclohex-2-en-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of an amine group with a cyclohexene ring and phosphoric acid, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

90014-19-0

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

cyclohex-2-en-1-amine;phosphoric acid

InChI

InChI=1S/C6H11N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h2,4,6H,1,3,5,7H2;(H3,1,2,3,4)

InChI Key

BNRFPYLXYQNXHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N.OP(=O)(O)O

Origin of Product

United States

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